Allosteric Inhibition Mechanism vs. Orthosteric DHPS Inhibitors
Unlike orthosteric inhibitors such as sulfonamides, this compound functions as the first reported allosteric inhibitor of DHPS [1]. Kinetic studies on the closely related analog 'compound 11' (which shares the same binding site) demonstrate a unique non-competitive mechanism: increasing inhibitor concentration reduces both Km and Vmax, indicating enhanced substrate binding but impaired product release [2]. This mechanism is fundamentally different from the competitive inhibition of sulfonamides and provides a new avenue for overcoming resistance.
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Allosteric (non-competitive) inhibition; binds at DHPS dimer interface |
| Comparator Or Baseline | Sulfonamides (e.g., Sulfamethoxazole): Orthosteric (competitive) inhibition; binds at pABA active site |
| Quantified Difference | Mechanistic distinction: Non-competitive vs. Competitive |
| Conditions | Bacillus anthracis, Yersinia pestis, and Staphylococcus aureus DHPS enzyme assays |
Why This Matters
This mechanistic distinction is critical for research programs targeting novel antimicrobial sites to circumvent existing resistance to orthosteric drugs.
- [1] Hammoudeh, D. I., Date, M., Yun, M. K., Zhang, W., Boyd, V. A., Viacava Follis, A., ... & White, S. W. (2014). Identification and characterization of an allosteric inhibitory site on dihydropteroate synthase. ACS Chemical Biology, 9(6), 1294-1302. View Source
- [2] Hammoudeh, D. I., et al. (2014). Table 1: Kinetic Analyses of DHPS in the Presence of Compound 11. ACS Chemical Biology, 9(6), 1294-1302. PMC4076017. View Source
